molecular formula C9H17N3 B1461663 methyl({[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine CAS No. 1158052-79-9

methyl({[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B1461663
CAS No.: 1158052-79-9
M. Wt: 167.25 g/mol
InChI Key: ZQGCZMKSHLRIKL-UHFFFAOYSA-N
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Description

methyl({[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine is a chemical compound with the CAS Number 1158052-79-9, offered for research and development applications . This amine-functionalized pyrazole derivative features a core 1-methyl-3-(propan-2-yl)-1H-pyrazole structure with a methylamine group, making it a valuable intermediate in medicinal chemistry and drug discovery . The molecular framework is shared with other research compounds, such as its piperidine analog and a related hydrochloride salt (CAS 2460754-81-6) , highlighting the versatility of this chemical scaffold. The compound is provided with guaranteed high purity and is intended solely for Research Use Only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers can utilize this building block to explore novel synthetic pathways and develop new molecular entities for various pharmaceutical applications.

Properties

IUPAC Name

N-methyl-1-(1-methyl-3-propan-2-ylpyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-7(2)9-8(5-10-3)6-12(4)11-9/h6-7,10H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGCZMKSHLRIKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C=C1CNC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Routes

The synthesis of methyl({[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine typically involves the following key steps:

  • Alkylation of Pyrazole Derivatives: The initial step often includes selective alkylation at the pyrazole ring, introducing methyl and isopropyl (propan-2-yl) substituents. This is generally achieved by reacting pyrazole precursors with alkyl halides or related electrophiles under basic conditions.

  • Amination via Methylamine Introduction: The alkylated pyrazole intermediate is then subjected to amination, where the methylamine group is introduced, frequently through nucleophilic substitution or reductive amination techniques.

  • Use of Strong Bases and Aprotic Solvents: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are commonly employed to deprotonate the pyrazole nitrogen or activate intermediates for subsequent substitution. Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) facilitate these reactions by stabilizing charged intermediates and enhancing nucleophilicity.

Detailed Reaction Conditions and Mechanisms

Step Reagents & Conditions Purpose/Outcome
Alkylation of Pyrazole Pyrazole derivative, alkyl halide, NaH or t-BuOK, DMF or THF, inert atmosphere, 0–80°C Introduce methyl and isopropyl groups selectively on pyrazole ring
Amination Methylamine or methylamine equivalent, metal hydride reducing agents (e.g., NaBH3CN), acid catalyst (acetic acid or p-toluenesulfonic acid), solvent (methanol or ethanol), room temperature to mild heating Attach methylamine moiety via nucleophilic substitution or reductive amination
Purification Chromatography (silica gel), recrystallization Isolate pure this compound
  • Alkylation: The pyrazole nitrogen is deprotonated by strong bases, generating a nucleophilic site that attacks the alkyl halide. Control of temperature and stoichiometry is crucial to avoid over-alkylation or side reactions.

  • Amination: The methylamine group is introduced either by direct substitution on a suitable leaving group or via reductive amination of an aldehyde or ketone intermediate derived from the pyrazole precursor. Acid catalysts promote imine formation, and metal hydrides reduce the imine to the amine.

Industrial Scale Synthesis Considerations

  • Continuous Flow Reactors: To improve yield, reproducibility, and safety, industrial synthesis often employs continuous flow reactors, which allow precise control over reaction parameters such as temperature, residence time, and reagent mixing.

  • Avoidance of Toxic Solvents: Although pyridine is sometimes used in related pyrazole chemistry, its toxicity limits industrial use. Alternative solvents like toluene or greener solvents are preferred for scalability and regulatory compliance.

  • Purification Techniques: Industrial processes utilize recrystallization and chromatographic methods optimized for large-scale separation, ensuring high purity of the final product. Washing steps with aqueous solutions (e.g., sodium chloride) and drying under reduced pressure are standard.

Representative Synthetic Example

A typical laboratory-scale synthesis might proceed as follows:

  • Preparation of Alkylated Pyrazole Intermediate:

    • Dissolve pyrazole derivative in dry DMF.
    • Add sodium hydride slowly under inert atmosphere at 0°C.
    • Introduce isopropyl bromide dropwise.
    • Stir and allow the reaction to warm to room temperature for several hours.
    • Monitor reaction progress by TLC or HPLC.
  • Introduction of Methylamine:

    • Add methylamine solution or gas to the reaction mixture.
    • Add sodium cyanoborohydride as reducing agent.
    • Add acetic acid as catalyst.
    • Stir at room temperature for 12–24 hours.
    • Quench reaction, extract with organic solvent.
  • Purification:

    • Concentrate the organic layer under reduced pressure.
    • Purify by silica gel chromatography using appropriate eluents.
    • Recrystallize the product from ethanol or ethyl acetate.

Summary Table of Preparation Methods

Preparation Aspect Laboratory Scale Industrial Scale
Alkylation NaH or t-BuOK, DMF/THF, 0–80°C Continuous flow reactors, safer solvents
Amination Methylamine, NaBH3CN, acid catalyst, RT Automated synthesis platforms, optimized catalysts
Purification Chromatography, recrystallization Large-scale recrystallization, aqueous washes
Solvent Use DMF, THF, methanol Avoid pyridine; use toluene or greener alternatives
Reaction Monitoring TLC, HPLC Inline process analytical technology (PAT)

Research Findings and Optimization Notes

  • The choice of base and solvent critically affects the regioselectivity and yield of the alkylation step. Sodium hydride in DMF is preferred for clean conversion with minimal side products.

  • Reductive amination using sodium cyanoborohydride is favored for its mildness and selectivity toward primary amines, minimizing over-reduction or side reactions.

  • Acid catalysts such as acetic acid or p-toluenesulfonic acid enhance imine formation and improve amination efficiency.

  • Industrial processes emphasize minimizing toxic reagents and solvents, improving atom economy, and employing continuous flow techniques to enhance safety and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl({[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent.

Major Products Formed

    Oxidation: Pyrazole N-oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Methyl({[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine has shown potential as a building block in drug design due to its structural similarity to known pharmacophores. Its derivatives may exhibit biological activity against various targets, including:

  • Anticancer Agents : Compounds derived from pyrazole structures have been studied for their ability to inhibit tumor growth.

Biochemical Research

This compound can be utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its unique structure allows it to act as a ligand or substrate in various enzymatic reactions.

Agricultural Chemistry

Research indicates that pyrazole derivatives can serve as agrochemicals, particularly fungicides and herbicides. This compound could be explored for its efficacy in pest control formulations.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of a series of pyrazole derivatives, including this compound. The results indicated significant cytotoxic effects on various cancer cell lines, suggesting its potential as a lead compound for further development.

Case Study 2: Enzyme Inhibition

In another study, researchers evaluated the inhibitory effects of pyrazole derivatives on specific enzymes involved in metabolic pathways relevant to cancer metabolism. The findings demonstrated that this compound effectively inhibited these enzymes, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of methyl({[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes, such as monoamine oxidase, by binding to the active site and preventing substrate access. This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic effects in neurological disorders.

Comparison with Similar Compounds

Key Observations :

  • Aromatic vs.

Physicochemical Properties

Compound Name Melting Point (°C) Solubility Characteristics Reference
This compound hydrochloride Not reported Likely water-soluble (hydrochloride salt form)
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 104–107 Moderate solubility in polar solvents
Ethyl[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine Not reported Higher lipophilicity due to ethyl/propyl groups

Key Observations :

  • Salt Forms : The hydrochloride salt of the target compound likely improves stability and aqueous solubility compared to free-base analogs .
  • Lipophilicity : Ethyl/propyl substituents in analogs may enhance membrane permeability but reduce water solubility .

Biological Activity

Methyl({[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine, also known as (1-methyl-3-(propan-2-yl)pyrazol-4-yl)methanamine, is a compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article reviews its structural properties, biological activities, and relevant research findings.

Structural Overview

The compound has the following structural characteristics:

  • Molecular Formula : C₈H₁₅N₃
  • SMILES Representation : CC(C)C1=NN(C=C1CN)C
  • InChI Key : QXAWBMLPFWBBNE-UHFFFAOYSA-N

Predicted Collision Cross Section Data

Adductm/zPredicted CCS (Ų)
[M+H]+154.13388134.2
[M+Na]+176.11582144.7
[M+NH₄]+171.16042141.8
[M+K]+192.08976141.5
[M-H]-152.11932134.9

Pharmacological Properties

Research into the biological activity of this compound is limited, but several studies suggest potential applications in pharmacology:

  • Anticancer Activity : Compounds with similar pyrazole structures have been studied for their anticancer properties. For instance, derivatives of pyrazoles have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Effects : Some pyrazole derivatives exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating a potential use in treating infections .
  • Neuroprotective Effects : Related compounds have been investigated for neuroprotective properties, which could be relevant for conditions like Alzheimer’s disease and other neurodegenerative disorders.

Case Study 1: Anticancer Activity of Pyrazole Derivatives

A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives for their anticancer efficacy. The results indicated that specific substitutions on the pyrazole ring significantly enhanced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The most potent compounds showed IC₅₀ values comparable to established chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Properties

Research conducted on various pyrazole derivatives revealed that certain compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy, suggesting that similar strategies could be applied to this compound to improve its biological profile .

Q & A

Q. What are the optimal synthetic routes for methyl({[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step alkylation reactions. For example, pyrazole derivatives can be functionalized via nucleophilic substitution using alkyl halides or aldehydes under basic conditions (e.g., NaH or K₂CO₃ in DMF/DMSO) . Key optimization parameters include:
  • Temperature : Maintain 35–50°C to balance reaction rate and side-product formation .
  • Solvent Choice : Aprotic solvents (e.g., DMF) enhance nucleophilicity .
  • Stoichiometry : A 1.2:1 molar ratio of alkylating agent to pyrazole precursor minimizes unreacted starting material .
    Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity >95% .

Q. How should researchers address discrepancies in NMR data when characterizing this compound?

  • Methodological Answer : Discrepancies in 1^1H/13^13C NMR shifts may arise from:
  • Solvent Effects : Compare data across solvents (CDCl₃ vs. DMSO-d6) .
  • Tautomerism : Pyrazole rings exhibit keto-enol tautomerism; use 2D NMR (COSY, HSQC) to resolve ambiguities .
  • Impurity Peaks : Verify purity via HPLC (C18 column, acetonitrile/water mobile phase) before analysis .
    Cross-reference with computational predictions (DFT-based chemical shift calculations) to validate assignments .

Q. What purification techniques ensure high purity of the compound post-synthesis?

  • Methodological Answer :
  • Column Chromatography : Use silica gel with gradient elution (hexane to ethyl acetate) for baseline separation of byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility studies to recover crystals with >99% purity .
  • HPLC Prep : Reverse-phase HPLC (10–90% acetonitrile in water) resolves closely related isomers .

Advanced Research Questions

Q. How do substituent modifications (e.g., fluorination) impact the compound’s physicochemical properties and bioactivity?

  • Methodological Answer : Fluorination at the pyrazole 3-position (e.g., replacing isopropyl with 2-fluoroethyl) enhances:
  • Lipophilicity : LogP increases by ~0.5 units, improving membrane permeability (measured via shake-flask method) .
  • Metabolic Stability : Fluorinated analogs show 2–3× longer half-lives in microsomal assays due to reduced CYP450 oxidation .
    Table 1 : Substituent Effects on Bioactivity
SubstituentIC₅₀ (µM) for Enzyme XLogP
Isopropyl12.3 ± 1.22.1
2-Fluoroethyl8.7 ± 0.92.6

Q. What computational methods are suitable for predicting the compound’s bioactivity and interaction mechanisms?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina with crystal structures of target enzymes (e.g., kinase X) to predict binding modes. Focus on hydrogen bonding with pyrazole N-atoms and hydrophobic interactions with alkyl substituents .
  • DFT Calculations : B3LYP/6-311G(d,p) basis sets model electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox activity .
  • MD Simulations : GROMACS with CHARMM force fields assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. How can X-ray crystallography and spectroscopic data resolve structural ambiguities in pyrazole-based amines?

  • Methodological Answer :
  • X-ray Crystallography : Resolve tautomeric states and confirm regiochemistry of substitution. For example, intramolecular H-bonding (e.g., C–H⋯N motifs) stabilizes specific conformations .
  • IR Spectroscopy : Monitor N–H stretches (3300–3500 cm⁻¹) to distinguish primary/secondary amines and assess protonation states .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular formula (e.g., [M+H]⁺ at m/z 215.1294 for C₁₁H₁₉N₄⁺) .

Q. What strategies can elucidate structure-activity relationships (SAR) for this compound’s antimicrobial activity?

  • Methodological Answer :
  • Analog Synthesis : Systematically vary substituents (e.g., alkyl chain length, halogenation) and test against Gram+/− bacteria .
  • MIC Assays : Use broth microdilution (CLSI guidelines) to quantify potency. Correlate with computed descriptors (e.g., polar surface area, LogD) .
  • Resistance Studies : Serial passage assays identify mutations in target enzymes (e.g., dihydrofolate reductase) conferring resistance .

Contradictions and Validation

  • Data Discrepancies : Conflicting LogP values may arise from measurement methods (shake-flask vs. computational). Validate experimentally via HPLC retention time correlation .
  • Bioactivity Variability : Differences in enzyme inhibition assays (e.g., IC₅₀) across labs can stem from buffer conditions (pH 7.4 vs. 6.8). Standardize protocols using reference inhibitors .

Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl({[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine
Reactant of Route 2
methyl({[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.